molecular formula C28H23N5O4 B11286694 8-methoxy-5-methyl-3-(3-methylphenyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

8-methoxy-5-methyl-3-(3-methylphenyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11286694
M. Wt: 493.5 g/mol
InChI Key: CJIARDDHAKIWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole ring can be introduced through a series of condensation reactions.

    Functional Group Modifications: Methoxy and methyl groups are introduced via alkylation reactions, often using reagents like methyl iodide or dimethyl sulfate.

    Final Cyclization and Oxidation: The final step involves cyclization to form the pyrimido[5,4-b]indole core, followed by oxidation to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials. Its complex structure and functional groups make it a candidate for the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is not well understood. its structure suggests it could interact with various molecular targets, including enzymes and receptors. The presence of multiple aromatic rings and functional groups suggests it could participate in π-π interactions, hydrogen bonding, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE: Lacks the pyrido[1,2-a]pyrimidine moiety.

    5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE: Lacks the methoxy group.

    8-METHOXY-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE: Lacks the methyl group on the indole ring.

Uniqueness

The unique combination of the pyrido[1,2-a]pyrimidine and pyrimido[5,4-b]indole cores, along with the specific functional groups, makes 8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1-({4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE distinct from other similar compounds

Properties

Molecular Formula

C28H23N5O4

Molecular Weight

493.5 g/mol

IUPAC Name

8-methoxy-5-methyl-3-(3-methylphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]pyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C28H23N5O4/c1-17-7-6-8-19(13-17)33-27(35)26-25(21-15-20(37-3)10-11-22(21)30(26)2)32(28(33)36)16-18-14-24(34)31-12-5-4-9-23(31)29-18/h4-15H,16H2,1-3H3

InChI Key

CJIARDDHAKIWFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)OC)N(C2=O)CC5=CC(=O)N6C=CC=CC6=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.